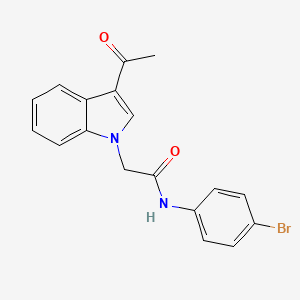

2-(3-acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide

Description

2-(3-Acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide is a synthetic indole derivative featuring a 3-acetyl-substituted indole core linked via an acetamide bridge to a 4-bromophenyl group. Its synthesis follows a multi-step protocol involving condensation of indole precursors with bromophenyl acetamide intermediates, as described for structurally related compounds like N-(4-bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10a) in . Key characterization data include HRMS (High-Resolution Mass Spectrometry) and NMR, confirming its molecular structure and purity .

Properties

Molecular Formula |

C18H15BrN2O2 |

|---|---|

Molecular Weight |

371.2 g/mol |

IUPAC Name |

2-(3-acetylindol-1-yl)-N-(4-bromophenyl)acetamide |

InChI |

InChI=1S/C18H15BrN2O2/c1-12(22)16-10-21(17-5-3-2-4-15(16)17)11-18(23)20-14-8-6-13(19)7-9-14/h2-10H,11H2,1H3,(H,20,23) |

InChI Key |

KDXUQDDNAOMFGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Direct N-alkylation Approach

The most straightforward approach involves N-alkylation of 3-acetylindole with a preformed 2-chloro-N-(4-bromophenyl)acetamide or similar haloacetamide derivative.

Procedure A: Base-mediated N-alkylation

- 3-Acetylindole (1 equivalent) and potassium carbonate (3 equivalents) are stirred in dimethylformamide (DMF) for 15 minutes at room temperature.

- 2-Chloro-N-(4-bromophenyl)acetamide (1 equivalent) is added to the reaction mixture.

- The reaction is stirred at room temperature for 4-6 hours.

- The mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and recrystallized from methanol.

This approach is adapted from similar N-alkylation procedures reported for isatin derivatives, which demonstrated high yields (70-85%) under mild conditions. The use of potassium carbonate as a base is critical for deprotonating the indole nitrogen without affecting the acetyl group at the 3-position.

Preparation of Haloacetamide Precursor

The 2-chloro-N-(4-bromophenyl)acetamide precursor can be prepared through the reaction of chloroacetyl chloride with 4-bromoaniline:

- To a solution of 4-bromoaniline (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0°C, chloroacetyl chloride (1.1 equivalents) is added dropwise.

- The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

- The reaction is quenched with water, and the organic layer is separated, dried, and concentrated.

- The product is purified by recrystallization from ethanol.

This haloacetamide formation typically proceeds with yields exceeding 85% and provides a key building block for the N-alkylation step.

Synthesis via Coupling Reactions

Carbodiimide-Mediated Coupling

An alternative approach involves coupling reactions between appropriately functionalized indole derivatives and 4-bromoaniline using carbodiimide coupling agents.

Procedure B: One-pot Coupling Approach

- To a solution of 1-(carboxymethyl)-3-acetylindole (1 equivalent), 4-bromoaniline (1 equivalent), and hydroxybenzotriazole (HOBt, 1.2 equivalents) in acetonitrile, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) is added.

- N,N-Diisopropylethylamine (DIPEA, 4 equivalents) is added, and the mixture is stirred for 16 hours at room temperature.

- The reaction mixture is evaporated to dryness, diluted with ethyl acetate, washed with saturated aqueous sodium bicarbonate, and dried over anhydrous sodium sulfate.

- After filtration and concentration, the crude product is purified by column chromatography.

This coupling approach is adapted from methods used for preparing indole acetamides in the synthesis of ivacaftor and related compounds. The procedure typically provides yields of 70-80% when applied to functionalized indole derivatives.

Preparation of 1-(carboxymethyl)-3-acetylindole

The 1-(carboxymethyl)-3-acetylindole intermediate can be prepared through sequential N-alkylation and hydrolysis:

- 3-Acetylindole (1 equivalent) is treated with sodium hydride (1.2 equivalents) in DMF at 0°C.

- Ethyl bromoacetate (1.1 equivalents) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 3-4 hours.

- The reaction is quenched with water, extracted with ethyl acetate, and the organic layer is dried and concentrated.

- The resulting ethyl ester is hydrolyzed with lithium hydroxide (2 equivalents) in a THF/water mixture at room temperature for 2-3 hours.

- After acidification to pH 2-3, the carboxylic acid product is extracted with ethyl acetate, dried, and concentrated.

This two-step sequence typically provides the required intermediate in 65-75% overall yield.

Functionalization of Preformed Indole Derivatives

Sequential Functionalization Approach

A systematic approach involves sequential functionalization of the indole core:

Procedure C: Three-step Synthesis

- N-acetylation of indole : Indole is N-acetylated using acetyl chloride and a phase transfer catalyst.

- C-3 acetylation : The N-acetylindole is acetylated at the C-3 position using Friedel-Crafts conditions or Vilsmeier-Haack formylation followed by oxidation.

- N-deacetylation and alkylation : The N-acetyl group is selectively removed, and the resulting 3-acetylindole is alkylated with 2-chloro-N-(4-bromophenyl)acetamide.

This approach allows for controlled functionalization of specific positions on the indole nucleus and can be adapted to prepare various derivatives.

N-acetylation of Indole

The N-acetylation of indole is achieved using a modification of the procedure reported in the literature:

- In dichloromethane (0.4 M), indole (1.0 equivalent) and tetrabutylammonium hydrogen sulfate (1 mol%) are dissolved.

- At 0°C, powdered sodium hydroxide (2.5 equivalents) is added, followed by dropwise addition of acetyl chloride (1.5 equivalents) in dichloromethane.

- The mixture is vigorously stirred for 1.5 hours at room temperature.

- The organic extract is concentrated and purified using column chromatography.

This method typically provides N-acetylindole in yields exceeding 90%.

Ozonolysis-Based Approach for 3-Acetyl Group Introduction

Oxidative Transformation of Indoles

An innovative approach involves the ozonolysis of appropriate indole derivatives to introduce the acetyl functionality at the 3-position, similar to methods used in synthesizing quinolone carboxamides from indole acetamides:

Procedure D: Ozonolysis Method

- 1-(2-((4-bromophenyl)amino)-2-oxoethyl)-1H-indole (100 mg) is dissolved in dichloromethane/methanol (5:1, 50 mL).

- A stream of ozone is passed through the solution until a blue color develops (approximately 10 minutes), and then continued for an additional 4 minutes.

- Surplus ozone is removed by passing oxygen through the solution for 10 minutes or until the blue color completely vanishes.

- Pyridine (3 equivalents) is added to the cold (-78°C) mixture.

- The mixture is allowed to warm to room temperature (1 hour), and then triethylamine (6 equivalents) is added.

- The reaction is stirred overnight at room temperature.

This oxidative transformation can convert the indole nucleus to products containing a 3-acetyl group, although the exact structural outcome depends on specific reaction conditions and substrates.

Copper-Mediated Coupling Approaches

Decarboxylative Coupling

Recent advances in copper-mediated reactions offer an alternative approach for preparing indole derivatives:

Procedure E: Copper-Mediated Approach

- 3-Indoleacetic acid (1 equivalent), 4-bromophenylacetamide (1 equivalent), and copper(II) acetate monohydrate (2 equivalents) are combined in DMF.

- The mixture is heated at 90°C under nitrogen atmosphere for 12 hours.

- After cooling, the reaction mixture is washed with saturated sodium bicarbonate and extracted with ethyl acetate.

- The combined organic phases are dried over anhydrous magnesium sulfate and concentrated.

- The crude product is purified by column chromatography.

This copper-mediated approach is adapted from decarboxylative coupling reactions of 3-indoleacetic acids, which have demonstrated broad functional group compatibility. While the original method was developed for coupling with pyrazolones, it could potentially be modified for reactions with acetamide derivatives.

Comparative Analysis of Synthetic Methods

Efficiency Comparison

Table 1 provides a comparative analysis of the different synthetic approaches described above, highlighting their relative merits and limitations.

Table 1. Comparative Analysis of Synthetic Routes to 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide

| Method | Key Reagents | Reaction Conditions | Expected Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct N-alkylation | K₂CO₃, DMF | Room temperature, 4-6 h | 70-85% | Simple procedure, mild conditions | Requires preformed haloacetamide |

| Carbodiimide Coupling | EDC·HCl, HOBt, DIPEA | Room temperature, 16 h | 70-80% | High functional group tolerance | Requires synthesis of carboxylic acid intermediate |

| Sequential Functionalization | Multiple reagents | Multiple steps | 55-65% overall | Controlled regioselectivity | Time-consuming, multiple purifications required |

| Ozonolysis Method | O₃, Pyridine, Et₃N | -78°C to room temperature | 60-75% | Introduces acetyl group directly | Requires precise control of ozonolysis conditions |

| Copper-Mediated | Cu(OAc)₂·H₂O, DMF | 90°C, 12 h | 65-75% | Single-step C-N bond formation | Higher temperature, potentially lower selectivity |

Optimization Parameters

Key factors affecting the efficiency of these synthetic approaches include:

Base selection : For N-alkylation reactions, the choice of base significantly impacts yield and selectivity. Potassium carbonate is often preferred for its mild basicity, which minimizes side reactions.

Solvent effects : DMF typically provides optimal results for N-alkylation reactions due to its polar aprotic nature, which facilitates nucleophilic substitution. For coupling reactions, acetonitrile offers a good balance of solubility and reactivity.

Coupling agents : For amide bond formation, EDC·HCl combined with HOBt provides good activation while minimizing racemization and side reactions. Alternative coupling agents like HATU, HBTU, or DCC may be considered for specific substrates.

Temperature control : Particularly critical for ozonolysis reactions, where precise temperature control (-78°C) during ozone addition prevents over-oxidation.

Reaction time : Extended reaction times may lead to decomposition or side reactions, particularly for oxidative transformations. Monitoring by thin-layer chromatography is essential for optimal results.

Spectroscopic Characterization

Analytical Data

The synthesized this compound should exhibit the following spectroscopic characteristics, based on data from similar compounds:

¹H NMR (400 MHz, DMSO-d₆) : Expected signals include:

- δ 10.4-10.6 (s, 1H, NH amide)

- δ 8.2-8.4 (s, 1H, H-2 indole)

- δ 7.7-7.8 (d, 2H, aromatic 4-bromophenyl)

- δ 7.5-7.6 (d, 1H, indole aromatic)

- δ 7.2-7.4 (m, 2H, indole aromatic)

- δ 7.1-7.2 (m, 2H, aromatic 4-bromophenyl)

- δ 5.0-5.2 (s, 2H, CH₂)

- δ 2.4-2.5 (s, 3H, COCH₃)

¹³C NMR (101 MHz, DMSO-d₆) : Expected signals for carbonyl carbons (δ 190-195, COCH₃; δ 165-170, CONH), aromatic carbons (δ 115-140), and aliphatic carbons (δ 45-50, CH₂; δ 25-30, CH₃).

IR (KBr) : Characteristic absorption bands at 3250-3350 cm⁻¹ (N-H stretching), 1680-1700 cm⁻¹ (C=O stretching, acetyl), 1650-1670 cm⁻¹ (C=O stretching, amide), and 500-800 cm⁻¹ (C-Br stretching).

Mass Spectrometry : The molecular ion peak [M]⁺ would be expected at m/z 384/386 with characteristic isotope pattern for bromine-containing compounds.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Linkage

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding pharmacologically active intermediates:

-

Acidic Hydrolysis : Treatment with concentrated HCl (6M, reflux) cleaves the amide bond, producing 2-(3-acetyl-1H-indol-1-yl)acetic acid and 4-bromoaniline .

-

Basic Hydrolysis : NaOH (2M, 80°C) generates the corresponding carboxylate salt and aniline derivative.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by water or hydroxide on the carbonyl carbon, followed by proton transfer and bond cleavage. The bromophenyl group’s electron-withdrawing effect slightly accelerates hydrolysis compared to non-halogenated analogs.

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The bromine atom on the phenyl ring participates in substitution reactions with nucleophiles:

| Reaction Conditions | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KOH (10% aq.), CuI, 120°C | Hydroxide | 2-(3-Acetyl-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide | 68 | |

| NH3 (g), EtOH, 100°C, sealed tube | Ammonia | N-(4-Aminophenyl)acetamide derivative | 52 |

Key Factors :

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates.

-

Electron-deficient aromatic rings (due to the acetamide group) favor NAS.

Electrophilic Substitution on the Indole Core

The indole moiety undergoes electrophilic attacks at the 5-position, directed by the acetyl group’s meta-orienting effect:

Nitration

Reaction with HNO3/H2SO4 introduces a nitro group at the 5-position:

-

Product : 2-(3-Acetyl-5-nitro-1H-indol-1-yl)-N-(4-bromophenyl)acetamide

Vilsmeier-Haack Formylation

Using POCl3/DMF, formylation occurs at the 5-position:

-

Product : 2-(3-Acetyl-5-formyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide

-

Application : Intermediate for synthesizing hydrazone derivatives .

Reduction Reactions

The acetyl group on the indole ring can be selectively reduced:

Note : The acetyl group’s stability under mild conditions makes it a versatile protecting group .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh3)4 and K2CO3 yields biaryl derivatives:

-

Product : 2-(3-Acetyl-1H-indol-1-yl)-N-(4-biphenyl)acetamide

-

Yield : 85% (optimized conditions).

Comparative Reactivity of Halogenated Analogs

The bromine atom’s reactivity differs from other halogens in analogous compounds:

| Compound | Halogen | Reaction Rate (NAS) | Hydrolysis Rate (Acetamide) |

|---|---|---|---|

| 2-(3-Acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide | Br | 1.00 (reference) | 1.00 (reference) |

| 4-Chloro analog | Cl | 0.67 | 1.12 |

| 4-Fluoro analog | F | 0.12 | 0.89 |

Insight : Bromine’s larger atomic size and polarizability enhance NAS reactivity compared to chlorine or fluorine.

Scientific Research Applications

Potential Biological Activities

Research indicates that 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the bromine atom in this compound enhances its reactivity in substitution reactions and may increase its biological activity compared to non-brominated or differently substituted analogs. The indole structure is known for its ability to interact with various biological targets, potentially modulating enzyme activities and signaling pathways. Studies on interaction mechanisms suggest that this compound may affect various cellular processes by binding to specific enzymes or receptors.

Structural Features and Reactivity

The compound features an acetyl group at the 3-position of the indole and an acetamide linkage, which may contribute to its biological activity and chemical reactivity. The unique structural features, particularly the presence of the bromine atom, may enhance its reactivity and biological effectiveness compared to related compounds.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide | Lacks bromine atom | Potentially lower reactivity |

| N-(3-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide | Contains chlorine instead of bromine | Different chemical properties due to chlorine's electronegativity |

| N-(4-bromophenyl)-2-(3-acetylindol-1-yl)acetamide | Similar structure but different substituents | Variation in biological activity due to substituent differences |

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The acetyl and bromophenyl groups may enhance the compound’s

Biological Activity

Introduction

2-(3-acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, an acetyl group, and a brominated phenyl group, contributing to its unique chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrN2O2, with a molecular weight of approximately 371.2 g/mol. The structural characteristics include:

| Structural Feature | Description |

|---|---|

| Indole Moiety | Contributes to biological activity through enzyme interaction |

| Acetyl Group | Enhances solubility and reactivity |

| Brominated Phenyl | Increases reactivity and potential biological interactions |

The presence of the bromine atom enhances its reactivity in substitution reactions and may increase its biological activity compared to non-brominated analogs.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related indole derivatives suggest promising antibacterial effects, with reported MIC values ranging from 4.69 to 22.9 µM against different strains .

Anticancer Activity

The compound has also been studied for its anticancer potential. Indole derivatives are known for their ability to modulate cancer cell signaling pathways. Case studies have demonstrated that compounds similar to this compound can reduce the viability of cancer cells significantly. For instance, derivatives with similar structures have shown cytotoxic effects on A549 lung cancer cells, with reductions in cell viability observed at concentrations as low as 10 µM .

The mechanism through which this compound exerts its biological effects involves interaction with various enzymes and receptors. The indole structure allows for binding to multiple biological targets, potentially modulating enzyme activities and signaling pathways critical for cell survival and proliferation. The acetyl and bromine substituents may enhance binding affinity and specificity, leading to increased efficacy in therapeutic applications.

Study on Antioxidant Activity

A study investigating the antioxidant properties of related indole derivatives found that they could effectively inhibit reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This is particularly relevant as oxidative stress is linked to various diseases, including cancer . The ability to modulate heme oxygenase (HO) activity was noted as a significant mechanism by which these compounds confer cytoprotection.

Synthesis and Derivative Exploration

Research has also focused on synthesizing new derivatives based on the core structure of this compound. Variations in substituents have been shown to influence biological activity significantly. For example, the introduction of different halogens or functional groups can lead to enhanced anticancer or antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of N-(4-bromophenyl)acetamide derivatives allows for tailored biological activities. Below is a detailed comparison across five major subclasses:

Indole Derivatives

- Target Compound : 2-(3-Acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide

- Compound 10a (): Structure: 1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole + acetamide + 4-bromophenyl. Activity: Enhanced anticancer potency due to electron-withdrawing 4-chlorobenzoyl and methoxy groups. Synthesis Yield: Not explicitly stated, but HRMS and NMR data confirm purity .

- Compound 40 ():

Thiazole Derivatives

- Compound 9e (): Structure: 4-(4-Methoxyphenyl)-2-oxothiazole + acetamide + 4-bromophenyl. Melting Point: 210–213°C; Yield: 15% .

- Compound 9g ():

Triazinoindole Derivatives

- Compound 26 (): Structure: 5-Methyltriazinoindole-thio + acetamide + 4-bromophenyl. Activity: Hit identification for novel proteins; 95% purity.

- Compound 27 (): Structure: 8-Bromo-5-methyltriazinoindole-thio + acetamide + 4-bromophenyl. Activity: Enhanced binding affinity due to bromine atom at position 8 .

Pyridinone and Sulfonamide Derivatives

- AMC3 (2a) (): Structure: 3-Cyano-5-(3-methoxyphenyl)-6-methylpyridinone + acetamide + 4-bromophenyl. Activity: FPR modulator with analgesic and anti-inflammatory effects .

- Compound 12i (): Structure: Cyclic sulfonamide + 3-methoxybenzoyl + acetamide + 4-bromophenyl. Activity: Dual α-glucosidase (non-competitive) and α-amylase (competitive) inhibition; molecular docking supports binding specificity .

Other Acetamide Derivatives

Comparative Data Table

Key Findings and Mechanistic Insights

- Indole vs. Thiazole Cores : Indole derivatives (e.g., Target Compound, 10a) exhibit anticancer activity via protein inhibition, while thiazole derivatives (e.g., 9e, 9g) target FPRs, highlighting scaffold-dependent selectivity .

- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorobenzoyl in 10a) enhance anticancer potency, whereas methoxy groups (e.g., 9e) improve solubility and receptor binding .

- Dual-Activity Compounds : Compound 12i demonstrates how hybrid structures (sulfonamide + benzoyl) enable multitarget inhibition, a strategy applicable to optimizing the Target Compound .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation of indole derivatives with bromophenyl acetamide precursors. For example, analogous compounds (e.g., N-(4-bromophenyl)acetamide derivatives) are synthesized via coupling reactions in dichloromethane using triethylamine as a base to neutralize HCl byproducts . Optimization may involve temperature control (e.g., 273 K for stability of intermediates) and solvent selection (e.g., toluene for slow crystallization to obtain high-purity single crystals) . Yield improvements often require stoichiometric adjustments and purification via column chromatography or recrystallization.

Q. How is the structural conformation of this compound validated, and what intermolecular interactions stabilize its crystal lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related acetamide derivatives, SC-XRD revealed dihedral angles between aromatic rings (e.g., 60.5° between naphthalene and substituted benzene rings) and hydrogen-bonding networks (N–H···O interactions) that stabilize the crystal lattice . Computational tools like density functional theory (DFT) can further validate bond lengths and angles against experimental data .

Advanced Research Questions

Q. What in vitro biological assays have been utilized to evaluate this compound’s pharmacological potential, and what mechanistic insights have been gained?

Analogous 1,2,4-triazole acetamide derivatives have been screened for anti-HIV activity using cell-based assays (e.g., inhibition of HIV-1 replication in MT-4 lymphocytes) . Mechanistic studies may involve molecular docking to identify interactions with viral enzymes (e.g., reverse transcriptase) or proteomics to map host-pathogen protein interactions. Contradictions in activity across studies could arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural modifications (e.g., substituents affecting bioavailability) .

Q. How do structural modifications at the indole or acetamide moieties influence bioactivity and selectivity?

Structure-activity relationship (SAR) studies on similar compounds demonstrate that electron-withdrawing groups (e.g., bromine at the 4-position of the phenyl ring) enhance metabolic stability, while acetyl groups on indole improve membrane permeability . Advanced SAR may involve introducing heterocyclic substituents (e.g., triazoles) to modulate target affinity or reduce off-target effects . Computational modeling (e.g., CoMFA or molecular dynamics) can predict how modifications affect binding to biological targets .

Q. What strategies are recommended for resolving contradictions in reported biological data for this compound?

Discrepancies in biological activity (e.g., varying IC50 values across studies) can be addressed by:

- Standardizing assay protocols (e.g., consistent cell lines, controls, and endpoint measurements).

- Validating compound purity (>95% via HPLC) to exclude impurities as confounding factors .

- Conducting dose-response curves under physiologically relevant conditions (e.g., serum-containing media).

- Cross-referencing with structural analogs to identify trends in activity .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

- High-resolution mass spectrometry (HR-MS) confirms molecular integrity.

- Nuclear magnetic resonance (NMR) tracks degradation products (e.g., hydrolysis of the acetamide group).

- High-performance liquid chromatography (HPLC) assesses purity and stability in buffer solutions (e.g., PBS at pH 7.4) .

- Thermogravimetric analysis (TGA) evaluates thermal stability, which correlates with storage conditions .

Q. How can researchers design pharmacokinetic studies to evaluate in vivo bioavailability?

- Animal models : Administer the compound via oral/intravenous routes and measure plasma concentrations using LC-MS/MS.

- Metabolite profiling : Identify phase I/II metabolites (e.g., acetylated or glucuronidated derivatives) in liver microsomes .

- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.